Cas no 2548992-11-4 (2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine)

2-({1-[(5-Bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a piperidinyloxy linker and a 5-bromothiophene moiety. Its structural complexity offers potential as an intermediate in pharmaceutical research, particularly in kinase inhibitor development. The presence of the bromothiophene group enhances reactivity for further functionalization, while the pyrazole and pyrimidine motifs contribute to binding affinity in biological systems. This compound is suited for medicinal chemistry applications due to its balanced lipophilicity and molecular weight, facilitating drug-like properties. Its synthetic versatility makes it valuable for structure-activity relationship studies in targeted therapeutic discovery.
2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine structure
2548992-11-4 structure
Product Name:2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
CAS No:2548992-11-4
MF:C18H20BrN5OS
MW:434.353301048279
CID:5311530
PubChem ID:154853756
Update Time:2025-06-08

2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • AKOS040726701
    • 2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
    • 2548992-11-4
    • F6761-2878
    • 2-[[1-[(5-Bromo-2-thienyl)methyl]-4-piperidinyl]oxy]-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
    • Inchi: 1S/C18H20BrN5OS/c1-23-11-14(10-22-23)13-8-20-18(21-9-13)25-15-4-6-24(7-5-15)12-16-2-3-17(19)26-16/h2-3,8-11,15H,4-7,12H2,1H3
    • InChI Key: ZCTNBIZYJDXMSA-UHFFFAOYSA-N
    • SMILES: C1(OC2CCN(CC3SC(Br)=CC=3)CC2)=NC=C(C2=CN(C)N=C2)C=N1

Computed Properties

  • Exact Mass: 433.05719g/mol
  • Monoisotopic Mass: 433.05719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 84.3Ų

Experimental Properties

  • Density: 1.57±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 588.4±60.0 °C(Predicted)
  • pka: 6.36±0.10(Predicted)

2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine Pricemore >>

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Additional information on 2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine

Research Briefing on 2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine (CAS: 2548992-11-4)

Recent advancements in chemical biology and medicinal chemistry have highlighted the potential of small-molecule inhibitors targeting specific signaling pathways. One such compound, 2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine (CAS: 2548992-11-4), has emerged as a promising candidate for therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.

The compound, characterized by its unique structural features, has been investigated for its inhibitory activity against key kinases involved in inflammatory and oncogenic pathways. Recent studies have demonstrated its high selectivity and potency in vitro, with IC50 values in the nanomolar range for specific kinase targets. The presence of the 5-bromothiophene and 1-methyl-1H-pyrazole moieties is believed to contribute to its enhanced binding affinity and metabolic stability.

In preclinical models, 2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine has shown efficacy in reducing tumor growth and inflammation, with minimal off-target effects. Pharmacokinetic studies indicate favorable bioavailability and tissue distribution, supporting its potential for oral administration. However, further optimization is required to address challenges related to solubility and long-term toxicity.

Ongoing research is exploring the compound's potential in combination therapies, particularly with immune checkpoint inhibitors and other targeted agents. Preliminary data suggest synergistic effects, which could enhance therapeutic outcomes in resistant malignancies. Additionally, structural analogs are being developed to improve pharmacokinetic properties and expand the scope of targetable diseases.

In conclusion, 2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine represents a significant advancement in the field of kinase inhibitors. Its unique chemical structure and promising preclinical results warrant further investigation in clinical trials. Future studies should focus on elucidating its full therapeutic potential and addressing any limitations identified during development.

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